Furan, 2-butyltetrahydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-butyltetrahydro-2-methyl- is an organic compound with the molecular formula C8H16O. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is also known by other names such as Octane, 1,4-epoxy- and 2-Butyltetrahydrofuran .
Vorbereitungsmethoden
The synthesis of furan derivatives, including Furan, 2-butyltetrahydro-2-methyl-, can be achieved through various methods. One common approach involves the cyclization of diols and triols in the presence of gold catalysts. This reaction takes place in an aqueous medium within nanomicelles, where the hydrophobic effect drives the dehydrations . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide as a catalyst . Industrial production methods often utilize these catalytic processes due to their efficiency and high yield.
Analyse Chemischer Reaktionen
Furan, 2-butyltetrahydro-2-methyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, acetic acid, and various bases such as triethylamine . For example, the oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups . The major products formed from these reactions are typically substituted furans and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Furan, 2-butyltetrahydro-2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, furan derivatives are known for their antibacterial, antifungal, and antiviral properties . These compounds are also used in the development of new drugs to combat microbial resistance . In the industry, furan derivatives are utilized in the production of bio-based materials, fuels, and plastics .
Wirkmechanismus
The mechanism of action of Furan, 2-butyltetrahydro-2-methyl- involves its interaction with various molecular targets and pathways. The presence of electron-donating substituents at the 2-position of the furan ring promotes ring-opening reactions, leading to the formation of various intermediate products . These intermediates can further react to produce final products with specific biological or chemical activities.
Vergleich Mit ähnlichen Verbindungen
Furan, 2-butyltetrahydro-2-methyl- can be compared with other similar compounds such as 2-Butyltetrahydrofuran, 5-sec-Butyl-2,2-dimethyltetrahydrofuran, and Perfluoro-2-butyltetrahydrofuran . While these compounds share a similar furan ring structure, their substituents and functional groups differ, leading to variations in their chemical properties and applications. For example, Perfluoro-2-butyltetrahydrofuran is known for its unique properties due to the presence of fluorine atoms, making it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
35270-62-3 |
---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-butyl-2-methyloxolane |
InChI |
InChI=1S/C9H18O/c1-3-4-6-9(2)7-5-8-10-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
OYMSVJQGHGHEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.